Cas no 2172445-12-2 (1-(butan-2-yl)-1H-pyrazole-5-sulfonamide)

1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide is a sulfonamide derivative featuring a pyrazole core with a butan-2-yl substituent at the 1-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or active moiety. The sulfonamide group enhances its binding affinity to biological targets, while the pyrazole scaffold contributes to structural diversity and stability. Its moderate lipophilicity, imparted by the butyl side chain, may improve membrane permeability, making it suitable for further derivatization in drug discovery. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in developing novel inhibitors or bioactive agents.
1-(butan-2-yl)-1H-pyrazole-5-sulfonamide structure
2172445-12-2 structure
Product Name:1-(butan-2-yl)-1H-pyrazole-5-sulfonamide
CAS No:2172445-12-2
MF:C7H13N3O2S
MW:203.262019872665
CID:6389778
PubChem ID:165859085
Update Time:2025-10-27

1-(butan-2-yl)-1H-pyrazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-(butan-2-yl)-1H-pyrazole-5-sulfonamide
    • 2172445-12-2
    • EN300-1614231
    • Inchi: 1S/C7H13N3O2S/c1-3-6(2)10-7(4-5-9-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)
    • InChI Key: SWLVSZCBMWZLJO-UHFFFAOYSA-N
    • SMILES: S(C1=CC=NN1C(C)CC)(N)(=O)=O

Computed Properties

  • Exact Mass: 203.07284784g/mol
  • Monoisotopic Mass: 203.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 86.4Ų

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Additional information on 1-(butan-2-yl)-1H-pyrazole-5-sulfonamide

1-(Butan-2-yl)-1H-Pyrazole-5-Sulfonamide (CAS No. 2172445-12-2)

1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide, also known by its CAS registry number CAS No. 2172445-12-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and advanced materials due to their versatile chemical properties and functional groups.

The molecular structure of 1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide consists of a pyrazole ring, a sulfonamide group, and a butan-2-yl substituent. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the compound's stability and reactivity. The sulfonamide group (-SO₂NH-) is known for its ability to form hydrogen bonds, making it an excellent candidate for drug design and bioactive molecules. The butan-2-yl group introduces steric effects and enhances the compound's solubility in organic solvents.

Recent studies have highlighted the potential of 1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in the synthesis of coordination polymers and metal organic frameworks (MOFs), where the sulfonamide group serves as a coordinating ligand. These materials exhibit exceptional porosity and selectivity, making them promising candidates for gas storage, catalysis, and sensing applications.

In the pharmaceutical industry, CAS No. 2172445-12-2 has been investigated for its potential as an intermediate in drug development. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and coupling reactions, makes it highly versatile in medicinal chemistry. Recent research has focused on its role in designing bioactive molecules targeting specific therapeutic areas, including anti-inflammatory agents and anticancer drugs.

The synthesis of 1-(Butan-2-yl)-1H-pyrazole-5-sulfonamide typically involves multi-step reactions starting from pyrazole derivatives. The introduction of the sulfonamide group is often achieved through nucleophilic substitution or coupling reactions with appropriate sulfonyl chlorides or sulfonic acids. The optimization of reaction conditions, such as temperature, solvent, and catalysts, plays a crucial role in achieving high yields and purity.

In terms of physical properties, CAS No. 2172445-12__exhibits a melting point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and acetonitrile makes it suitable for various synthetic procedures. The compound's stability under thermal and oxidative conditions has also been studied extensively, revealing its robustness for industrial applications.

The application of computational chemistry tools has further enhanced our understanding of the electronic structure and reactivity of 1-(Butan_-y)-H-pyrazole_-sulfonamide. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and interaction patterns with other molecules. These studies are instrumental in predicting the compound's behavior in different chemical environments.

In conclusion, CAS No. strong>_is a valuable compound with diverse applications across multiple disciplines. Its unique combination of structural features makes it an attractive candidate for both fundamental research and industrial development. As new research continues to uncover its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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